![molecular formula C19H16O5 B2681104 [(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid CAS No. 327043-38-9](/img/structure/B2681104.png)
[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid is a synthetic organic compound with the molecular formula C19H16O5 and a molecular weight of 324.33 g/mol . This compound is part of the coumarin family, known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid typically involves the reaction of 7-hydroxy-4-methylcoumarin with ethylchloroacetate, followed by the addition of hydrazine hydrate . The reaction conditions include:
Temperature: The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Solvents: Common solvents used in the synthesis include ethanol and acetone.
Catalysts: Acidic or basic catalysts may be employed to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogenating agents, alkylating agents, and acylating agents are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of substituted coumarin derivatives.
Scientific Research Applications
[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to modulate enzyme activity, inhibit cell proliferation, and induce apoptosis in cancer cells . The exact molecular targets and pathways involved may vary depending on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
4-methyl-7-hydroxycoumarin: A precursor in the synthesis of [(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid, known for its antimicrobial and antioxidant activities.
7-ethoxy-4-methylcoumarin: Another coumarin derivative with similar chemical properties and applications.
Coumarin-3-carboxylic acid: A structurally related compound with diverse biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzyl and acetic acid moieties contribute to its enhanced reactivity and potential therapeutic applications compared to other coumarin derivatives.
Biological Activity
[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid, a derivative of coumarin, has garnered attention in recent years for its potential biological activities. This article summarizes the current understanding of its pharmacological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and structure:
- Molecular Formula : C27H23NO6
- Molecular Weight : 457.5 g/mol
- IUPAC Name : (2S)-2-[[2-(3-benzyl-4-methyl-2-oxochromen-7-yl)oxyacetyl]amino]-2-phenylacetic acid
The structure includes a coumarin core with a benzyl substituent and an acetic acid moiety, which may contribute to its biological activity.
Acetylcholinesterase Inhibition
Research indicates that compounds with a coumarin backbone, such as this compound, may exhibit inhibitory effects on acetylcholinesterase (AChE), an enzyme critical in the breakdown of acetylcholine. This inhibition can potentially enhance cholinergic neurotransmission, making such compounds candidates for treating neurodegenerative diseases like Alzheimer's disease. For instance, certain derivatives have shown IC50 values as low as 2.7 µM against AChE .
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties. Studies have reported that derivatives of coumarins exhibit significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MIC) for some derivatives ranged from 16 µg/mL to 64 µg/mL, indicating their potential as antibacterial agents .
Selectivity Towards Monoamine Oxidase
Recent studies have highlighted the selectivity of certain coumarin derivatives towards monoamine oxidase B (MAO-B), with selectivity indices suggesting strong potential for managing neurodegenerative disorders. For example, compounds showed IC50 values of 0.029 µM for MAO-B, significantly lower than those for MAO-A, indicating a promising therapeutic index for neuroprotection .
In Vitro Studies
- Neuroprotective Potential : In vitro assays have demonstrated that coumarin derivatives can protect neuronal cells from oxidative stress and apoptosis. This suggests a role in neuroprotection beyond AChE inhibition.
- Antimicrobial Efficacy : A study evaluating various coumarin derivatives found that those with specific substitutions exhibited enhanced activity against Gram-positive and Gram-negative bacteria, supporting their use in treating infections .
- Molecular Docking Studies : Computational studies have provided insights into the binding interactions of these compounds with target enzymes such as AChE and MAO-B. These studies reveal how structural modifications can enhance binding affinity and selectivity .
Summary Table of Biological Activities
Properties
IUPAC Name |
2-(3-benzyl-4-methyl-2-oxochromen-7-yl)oxyacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O5/c1-12-15-8-7-14(23-11-18(20)21)10-17(15)24-19(22)16(12)9-13-5-3-2-4-6-13/h2-8,10H,9,11H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDBWTPZPKRABOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.